Cas no 1894073-06-3 (1H-Pyrrole-2-propanoic acid, α,α-difluoro-)

1H-Pyrrole-2-propanoic acid, α,α-difluoro-, is a fluorinated pyrrole derivative with notable applications in pharmaceutical and agrochemical research. The introduction of difluoromethyl groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. Its unique structure allows for selective modifications, facilitating the development of bioactive compounds with improved pharmacokinetic properties. The compound's fluorine atoms contribute to increased binding affinity and resistance to enzymatic degradation, which is advantageous in designing enzyme inhibitors or receptor modulators. Suitable for use in organic synthesis, it offers versatility in constructing heterocyclic frameworks. High purity and consistent quality ensure reliable performance in research and industrial applications.
1H-Pyrrole-2-propanoic acid, α,α-difluoro- structure
1894073-06-3 structure
Product Name:1H-Pyrrole-2-propanoic acid, α,α-difluoro-
CAS No:1894073-06-3
MF:C7H7F2NO2
MW:175.132788896561
CID:5296676
Update Time:2025-10-30

1H-Pyrrole-2-propanoic acid, α,α-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-propanoic acid, α,α-difluoro-
    • Inchi: 1S/C7H7F2NO2/c8-7(9,6(11)12)4-5-2-1-3-10-5/h1-3,10H,4H2,(H,11,12)
    • InChI Key: CATBZMZWSHOHQR-UHFFFAOYSA-N
    • SMILES: C(C1NC=CC=1)C(F)(F)C(=O)O

1H-Pyrrole-2-propanoic acid, α,α-difluoro- Pricemore >>

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1H-Pyrrole-2-propanoic acid, α,α-difluoro- Related Literature

Additional information on 1H-Pyrrole-2-propanoic acid, α,α-difluoro-

Introduction to 1H-Pyrrole-2-propanoic acid, α,α-difluoro- (CAS No. 1894073-06-3)

1H-Pyrrole-2-propanoic acid, α,α-difluoro- (CAS No. 1894073-06-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.

The molecular structure of 1H-Pyrrole-2-propanoic acid, α,α-difluoro- is composed of a pyrrole ring attached to a propanoic acid moiety, with two fluorine atoms substituted at the alpha position. The presence of the fluorine atoms imparts unique chemical and biological properties to the molecule, making it an attractive candidate for further investigation.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic profiles. 1H-Pyrrole-2-propanoic acid, α,α-difluoro- is no exception. Its fluorine substitutions contribute to its enhanced lipophilicity and reduced susceptibility to metabolic degradation, which are crucial factors in the design of effective drugs.

In the context of medicinal chemistry, 1H-Pyrrole-2-propanoic acid, α,α-difluoro- has been explored for its potential as a scaffold for the development of new drugs targeting various diseases. For instance, research has shown that this compound exhibits significant activity against certain bacterial strains, making it a promising lead for the development of novel antibiotics. Additionally, preliminary studies have indicated that it may have anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

The biological activity of 1H-Pyrrole-2-propanoic acid, α,α-difluoro- has also been evaluated in preclinical models. In vitro assays have demonstrated its ability to inhibit specific enzymes involved in disease pathways, suggesting its potential as a therapeutic agent. Furthermore, in vivo studies have shown that this compound can effectively reduce inflammation and improve disease outcomes in animal models.

The pharmacokinetic properties of 1H-Pyrrole-2-propanoic acid, α,α-difluoro- have been extensively studied to understand its behavior in biological systems. Results from these studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and long half-life make it an attractive candidate for further development into a viable drug candidate.

In addition to its therapeutic potential, 1H-Pyrrole-2-propanoic acid, α,α-difluoro- has also been investigated for its use as a chemical probe in biological research. Its unique structure and properties make it a valuable tool for studying specific biological processes and pathways. Researchers have used this compound to gain insights into the mechanisms underlying various diseases and to identify potential targets for drug development.

The synthesis of 1H-Pyrrole-2-propanoic acid, α,α-difluoro- has been optimized using modern synthetic methods. These methods ensure high yields and purity levels, making it readily available for both research and industrial applications. The synthetic route involves several well-defined steps that can be easily scaled up for large-scale production.

In conclusion, 1H-Pyrrole-2-propanoic acid, α,α-difluoro- (CAS No. 1894073-06-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development into new therapeutic agents. Ongoing research continues to uncover new aspects of its activity and potential uses in various medical fields.

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